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Compound of Interest

3-Chloro-2-[2-(2-
Compound Name:

methoxyethoxy)ethoxy]aniline
CAS No.: 946727-27-1

Cat. No.: B3172393

Get Quote

\ J

CAS Number: 946727-27-1 Role: Advanced Pharmaceutical Intermediate / Solubilizing Building
Block

Executive Summary & Chemical Identity

This guide details the physicochemical properties, synthesis logic, and quality control protocols
for 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline. This compound is a strategic building
block in medicinal chemistry, specifically designed to introduce a diethylene glycol monomethyl
ether (MPEG2) motif into a drug scaffold.

The presence of the mPEG2 chain at the ortho position (relative to the amino group) combined
with a meta-chloro substituent makes this aniline a highly specialized tool for modulating the
lipophilicity (LogP) and aqueous solubility of kinase inhibitors and other small molecule drugs.

Chemical Identity Table
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Property Specification

IUPAC Name 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
CAS Number 946727-27-1

Molecular Formula C11H16CINOs3

Molecular Weight 245.70 g/mol

InChl Key NTALMRHRUHHEMI-UHFFFAOYSA-N

Pale yellow to brown viscous liquid or low-
Appearance . .
melting solid

Soluble in DMSO, Methanol, DCM; Sparingly

Solubility
soluble in water

Synthesis & Manufacturing Logic

The synthesis of CAS 946727-27-1 relies on a regioselective Nucleophilic Aromatic
Substitution (SNAr) followed by a chemoselective reduction. The core challenge is ensuring the
ether chain attaches exclusively at the C2 position (ortho to the nitro group) rather than
displacing the C3 chlorine.

Mechanistic Pathway

o Precursor Selection: The starting material is 2,3-Dichloronitrobenzene. The nitro group
activates the ortho and para positions. Since C2 is ortho to the nitro group and C3 is meta,
the C2-chlorine is significantly more electrophilic and susceptible to nucleophilic attack.

¢ Nucleophilic Substitution (SNAr): Diethylene glycol monomethyl ether is deprotonated (using
NaH or t-BuOK) to form the alkoxide, which attacks C2.

¢ Reduction: The nitro group is reduced to an amine using lron/Ammonium Chloride or
Catalytic Hydrogenation (H2/Pd-C), yielding the final aniline.

Synthesis Workflow Diagram
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Reduction:
Fe / NH4CI
or H2 / Pd-C

Critical Control Point
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Caption: Regioselective synthesis pathway leveraging the ortho-activating effect of the nitro
group.

Experimental Protocol (Self-Validating System)

This protocol is designed for research-scale synthesis (10g scale). It includes built-in

checkpoints to validate success at each stage.

Step 1: SNAr Coupling

Setup: In a dry 3-neck flask under N2 atmosphere, suspend Sodium Hydride (60%
dispersion, 1.2 eq) in anhydrous THF.

Activation: Dropwise add Diethylene glycol monomethyl ether (1.1 eq) at 0°C. Stir for 30 min
until H2 evolution ceases (Formation of Alkoxide).

Reaction: Add a solution of 2,3-Dichloronitrobenzene (1.0 eq) in THF dropwise.

Execution: Warm to room temperature and stir for 4-6 hours.

Validation (Checkpoint A): Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot
(Rf ~0.6) should disappear, replaced by a more polar nitro-ether spot (Rf ~0.3).

o Critical Note: If the reaction is sluggish, heat to 50°C. Avoid overheating to prevent
displacement of the C3-chlorine.
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Step 2: Nitro Reduction

» Preparation: Dissolve the crude nitro-intermediate in Ethanol/Water (3:1).

e Reagent: Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).

o Reflux: Heat to reflux (80°C) for 2-3 hours with vigorous stirring.

o Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate.

 Purification: Extract with Ethyl Acetate, wash with brine, dry over Na2SOa. Purify via flash
column chromatography if necessary.

Quality Control & Characterization

To ensure the material is suitable for drug development (e.g., coupling to a quinazoline core), it
must meet strict purity standards.

QC Specification Table

Test Method Acceptance Criteria

Confirms structure; integration
of PEG chain (3.2-4.2 ppm)

Identification 1H-NMR (DMSO-de) ]
vs. Aromatic protons (6.5-7.2
ppm).
Purity HPLC (C18 Column) > 98.0% (Area %)
Mass Analysis LC-MS (ESI+) [M+H]* =246.1 £ 0.5 Da
Water Content Karl Fischer < 0.5% wiw
) Meets ICH Q3C limits (THF <
Residual Solvents GC-HS

720 ppm)

QC Workflow Diagram
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Caption: Parallel quality control workflow ensuring structural identity and chemical purity.

Application in Drug Development

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is primarily used as a "Head Group" or "Talil
Modifier" in the design of covalent and non-covalent kinase inhibitors.

» Solubility Enhancement: The mPEG2 chain disrupts the crystal lattice and interacts with
water, significantly lowering the LogP compared to a standard chloro-aniline. This is crucial
for oral bioavailability.

 Structural Analogs: It serves as a building block for "Next-Generation" analogs of drugs like
Erlotinib or Gefitinib, where the solubility chain is moved from the quinazoline core to the
aniline ring to alter metabolic stability or binding kinetics.

o PROTAC Linkers: The terminal methoxy group makes it a "capped" chain, but demethylation
can yield a hydroxyl handle for attaching E3 ligase ligands in Proteolysis Targeting Chimeras
(PROTACS).
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o To cite this document: BenchChem. [Technical Guide: 3-Chloro-2-[2-(2-
methoxyethoxy)ethoxy]aniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3172393/docs#technical-guide-3-chloro-2-2-2-
methoxyethoxy-ethoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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